

Foreword: The Imperative of Precision in Molecular Characterization

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Compound of Interest

Compound Name: *Methyl 3,5-dichloro-2-fluorobenzoate*

Cat. No.: *B568954*

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In the landscape of modern drug discovery and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the bedrock of innovation. Halogenated aromatic compounds, such as **Methyl 3,5-dichloro-2-fluorobenzoate**, are pivotal building blocks, offering unique electronic and conformational properties that can significantly influence a molecule's biological activity or material characteristics.^[1] The strategic placement of halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity through interactions like halogen bonding.^{[1][2]} This guide provides a comprehensive, multi-technique approach to the structural elucidation of **Methyl 3,5-dichloro-2-fluorobenzoate**, moving beyond rote procedural descriptions to explain the causal reasoning behind the analytical choices—a perspective honed from years of field experience. The integrity of our research, the safety of our products, and the success of our development pipelines depend on the unambiguous confirmation of such structures.

Foundational Physicochemical & Structural Properties

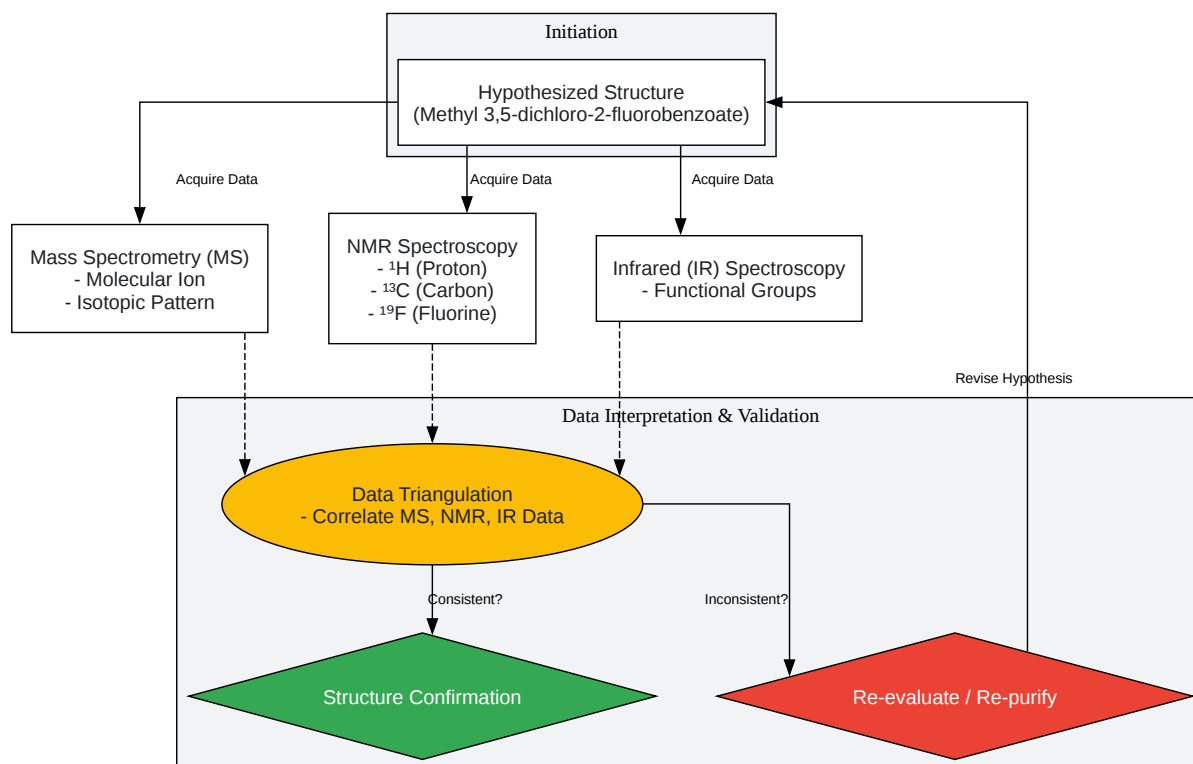
Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. **Methyl 3,5-dichloro-2-fluorobenzoate** is a derivative of benzoic acid, featuring a methyl ester group and three halogen substituents on the aromatic ring. These features dictate its chemical behavior and are the primary focus of our analytical investigation.

Property	Value	Source
Molecular Formula	C ₈ H ₅ Cl ₂ FO ₂	-
Molecular Weight	223.03 g/mol	-
IUPAC Name	methyl 3,5-dichloro-2-fluorobenzoate	-
CAS Number	Not readily available; synthesized intermediate	-
Canonical SMILES	<chem>COC(=O)C1=C(F)C(=CC(=C1)Cl)Cl</chem>	-

Note: While a direct CAS number for this specific isomer is not publicly indexed, its analysis follows established principles for related halogenated benzoates.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The Core of Structural Verification: A Multi-Spectroscopic Approach

No single technique provides absolute structural proof. Instead, we build a self-validating system where data from orthogonal methods converge to a single, unambiguous conclusion. The workflow below illustrates this principle of synergistic data interpretation.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Validation Gate

Expert Rationale: MS serves as the initial and most crucial checkpoint. It directly verifies the molecular weight and, critically for this molecule, confirms the presence and number of chlorine atoms through their distinct isotopic signature. This is a non-negotiable validation point.

Expected Data & Interpretation:

- **Molecular Ion Peak (M⁺):** The electron ionization (EI) mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule.
- **Isotopic Pattern:** Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.
 - **M⁺ peak:** Corresponds to the molecule with two ³⁵Cl atoms.
 - **M+2 peak:** Corresponds to one ³⁵Cl and one ³⁷Cl atom. Its intensity should be approximately 65% of the M⁺ peak.
 - **M+4 peak:** Corresponds to two ³⁷Cl atoms. Its intensity should be approximately 10% of the M⁺ peak. This characteristic 100 : 65 : 10 ratio is a definitive fingerprint for a dichlorinated compound.
- **Fragmentation:** Key fragments provide clues to the structure's components. A common fragmentation is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Ion	m/z (for ³⁵ Cl)	Description
[M] ⁺	222	Molecular ion (C ₈ H ₅ ³⁵ Cl ₂ FO ₂)
[M-OCH ₃] ⁺	191	Loss of the methoxy radical
[M-COOCH ₃] ⁺	163	Loss of the methoxycarbonyl radical

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expert Rationale: While MS confirms the formula, NMR elucidates the precise connectivity and chemical environment of each atom. For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR is essential. The fluorine atom provides a unique analytical handle due to its 100% natural abundance and large chemical shift range.[6]

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3): The aromatic region will show two distinct signals for the two non-equivalent protons.

- H-4 and H-6: These protons are chemically non-equivalent. We expect two doublets or doublet of doublets in the range of δ 7.5-8.0 ppm. The key to their assignment is the coupling to the fluorine atom at position 2.
 - The proton at C-6 will likely show a small meta-coupling to H-4 (^4JHH) and a through-space or small through-bond coupling to the fluorine (^5JHF).
 - The proton at C-4 will show meta-coupling to H-6 (^4JHH) and a larger through-bond coupling to the fluorine (^3JHF).
- $-\text{OCH}_3$: A sharp singlet around δ 3.9 ppm, corresponding to the three equivalent methyl protons.

Predicted ^{13}C NMR Spectrum (101 MHz, CDCl_3): The spectrum will show 8 distinct carbon signals. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

- C=O (Ester): $\sim\delta$ 163-165 ppm.
- Aromatic Carbons:
 - C-F (C-2): This signal will be a doublet with a large one-bond coupling constant (^1JCF \sim 240-260 Hz) and will appear significantly downfield ($\sim\delta$ 155-160 ppm).
 - C-Cl (C-3, C-5): These signals will be downfield due to the electronegative chlorine atoms ($\sim\delta$ 130-135 ppm). They will also show smaller C-F couplings.
 - C-H (C-4, C-6): These carbons will also be split by the fluorine (^2JCF and ^4JCF).

- C-COOCH₃ (C-1): This quaternary carbon will show a small C-F coupling (²JCF).
- -OCH₃: A single peak around δ 52-53 ppm.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃): Expert Rationale: This is a simple yet powerful experiment. A single signal confirms the presence of only one fluorine environment in the molecule. Its chemical shift is indicative of its electronic environment, and its multiplicity reveals couplings to nearby protons.

- A single resonance is expected, likely appearing as a doublet of doublets due to coupling with H-4 and H-6. The chemical shift for a fluorine atom on a benzene ring is typically between -110 and -140 ppm relative to CFCl₃.^{[7][8]}

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expert Rationale: IR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups. It acts as a complementary check to the data from MS and NMR.

Expected Key Absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~1735-1720	C=O stretch	Ester (Carbonyl)
~1600, ~1475	C=C stretch	Aromatic Ring
~1250-1100	C-O stretch	Ester
~1100-1000	C-F stretch	Aryl-Fluoride
~850-750	C-Cl stretch	Aryl-Chloride

The strong carbonyl (C=O) absorption is particularly diagnostic for the ester functional group.

Experimental Protocols: Ensuring Data Integrity

The following are standardized, field-proven protocols. The key to trustworthiness is meticulous sample preparation and instrument calibration.

Protocol 3.1: Sample Preparation

- Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.
- For NMR, accurately weigh ~10-15 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- For IR, the analysis can be performed neat on a diamond ATR (Attenuated Total Reflectance) accessory.

Protocol 3.2: NMR Data Acquisition

- Use a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the instrument for the specific sample to ensure high resolution.
- Acquire a standard ^1H spectrum with 16-32 scans.
- Acquire a proton-decoupled ^{13}C spectrum with a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
- Acquire a proton-decoupled ^{19}F spectrum. Use a spectral width appropriate for aromatic fluorine compounds.

Protocol 3.3: Mass Spectrometry Acquisition

- Use a GC-MS with an EI source for this relatively volatile compound.
- Set the GC temperature program to ensure separation from any impurities.
- Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

- Self-Validation Check: Calibrate the mass analyzer before the run to ensure high mass accuracy.

Protocol 3.4: IR Spectrum Acquisition

- Record a background spectrum on the clean ATR crystal.
- Place a small amount of the neat solid sample onto the crystal.
- Acquire the sample spectrum over a range of 4000-600 cm^{-1} , co-adding 16 scans for a good signal-to-noise ratio.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural analysis of **Methyl 3,5-dichloro-2-fluorobenzoate** is confirmed when all data points align. The MS must show the correct molecular weight and the 100:65:10 isotopic pattern. The ^1H and ^{19}F NMR must show the expected number of signals and coupling patterns. The ^{13}C NMR must show eight distinct signals with C-F splitting. Finally, the IR spectrum must confirm the presence of the ester carbonyl and aryl-halide bonds. This rigorous, multi-faceted approach ensures that the material proceeding to the next stage of research or development is of confirmed identity and purity, upholding the highest standards of scientific integrity.

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